molecular formula C15H24N4O2S B11985618 8-Butylsulfanyl-3-methyl-7-pentylpurine-2,6-dione

8-Butylsulfanyl-3-methyl-7-pentylpurine-2,6-dione

Cat. No.: B11985618
M. Wt: 324.4 g/mol
InChI Key: OSVYVEWSQLLMKP-UHFFFAOYSA-N
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Description

8-(butylthio)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structural modifications, which include butylthio and pentyl groups attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butylthio)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.

    Alkylation: The 6-chloropurine undergoes alkylation with butylthiol in the presence of a base like potassium carbonate to introduce the butylthio group.

    Methylation: The intermediate product is then methylated using methyl iodide to add the methyl group at the 3-position.

    Pentylation: Finally, the compound is subjected to pentylation using pentyl bromide to introduce the pentyl group at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-(butylthio)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the purine ring or side chains.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions where halogens or other leaving groups are present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various alkylated or substituted purine derivatives.

Scientific Research Applications

8-(butylthio)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(butylthio)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide synthesis, thereby exerting antiviral or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

Uniqueness

8-(butylthio)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the butylthio and pentyl groups differentiates it from other purine derivatives, potentially leading to unique interactions and applications in various fields.

Properties

Molecular Formula

C15H24N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

8-butylsulfanyl-3-methyl-7-pentylpurine-2,6-dione

InChI

InChI=1S/C15H24N4O2S/c1-4-6-8-9-19-11-12(16-15(19)22-10-7-5-2)18(3)14(21)17-13(11)20/h4-10H2,1-3H3,(H,17,20,21)

InChI Key

OSVYVEWSQLLMKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(N=C1SCCCC)N(C(=O)NC2=O)C

Origin of Product

United States

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